OK-1035
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Overview
Description
OK-1035 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). This compound has garnered significant attention due to its ability to inhibit DNA-PK activity, which plays a crucial role in DNA repair mechanisms. The molecular formula of this compound is C12H9N5O, and it has a molecular weight of 239.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OK-1035 involves the reaction of 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone with appropriate reagents under controlled conditions. The reaction typically requires a hydrazine derivative and a pyridone compound, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment for precise control of temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: OK-1035 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
OK-1035 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study DNA repair mechanisms and the role of DNA-PK in various chemical processes.
Biology: Employed in biological studies to investigate the effects of DNA-PK inhibition on cellular processes and DNA repair pathways.
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit DNA repair in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic agents targeting DNA-PK.
Mechanism of Action
OK-1035 exerts its effects by inhibiting the activity of DNA-dependent protein kinase (DNA-PK). DNA-PK is a key enzyme involved in the non-homologous end joining pathway of DNA repair. This compound competes with adenosine triphosphate (ATP) for binding to the active site of DNA-PK, thereby preventing the phosphorylation of target proteins involved in DNA repair. This inhibition leads to the accumulation of DNA damage and can enhance the sensitivity of cancer cells to DNA-damaging agents .
Comparison with Similar Compounds
NU7441: Another DNA-PK inhibitor with similar inhibitory effects on DNA repair mechanisms.
KU-0060648: A potent inhibitor of DNA-PK with applications in cancer research.
Uniqueness of OK-1035: this compound is unique due to its high selectivity and potency as a DNA-PK inhibitor. It has been shown to inhibit DNA-PK activity at low micromolar concentrations, making it a valuable tool for studying DNA repair mechanisms and developing new therapeutic strategies .
Properties
Molecular Formula |
C12H9N5O |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
6-[(E)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H9N5O/c13-6-9-5-10(8-1-3-15-4-2-8)11(7-16-14)17-12(9)18/h1-5,7H,14H2,(H,17,18)/b16-7+ |
InChI Key |
KJRKRHGTENMKAI-FRKPEAEDSA-N |
Isomeric SMILES |
C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)/C=N/N |
SMILES |
C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)C=NN |
Canonical SMILES |
C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)C=NN |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone OK 1035 OK-1035 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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